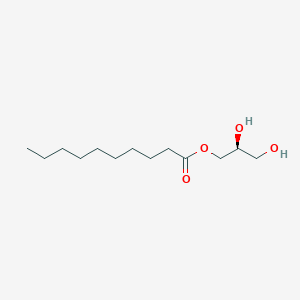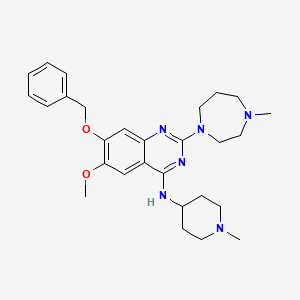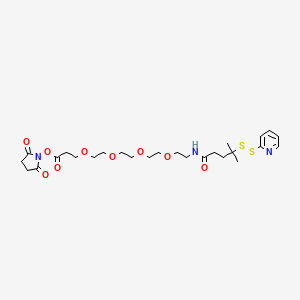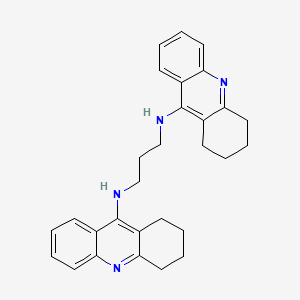
1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)は、イミダゾール誘導体のクラスに属する複雑な有機化合物です。イミダゾールは、2つの窒素原子を含む5員環複素環です。この化合物は、2つのイミダゾール環が、ビス((1H-イミダゾール-1-イル)メチル)基を持つプロパン-1,3-ジイルリンカーで結合した独自の構造によって特徴付けられます。 イミダゾール誘導体は、幅広い生物学的および化学的特性で知られており、研究や産業のさまざまな分野で価値があります .
準備方法
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)の合成には、一般的に以下の手順が含まれます。
出発物質: 合成は、イミダゾールと1,3-ジブロモプロパンなどの適切なアルキル化剤を含む出発物質の調製から始まります。
アルキル化反応: イミダゾールを、炭酸カリウムなどの塩基の存在下で1,3-ジブロモプロパンと反応させます。この反応により、中間体化合物である1,3-ビス((1H-イミダゾール-1-イル)メチル)プロパンが生成されます。
環化: 中間体化合物は環化を受けて、最終生成物である1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)を生成します。
この化合物の工業的生産方法には、同様の合成経路が含まれる場合がありますが、規模が大きく、収率と純度を高めるために最適化された反応条件が使用されます。
化学反応の分析
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。この反応により、化学的性質が変化した酸化誘導体が生成される可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。これらの反応により、還元誘導体が生成される可能性があります。
置換: この化合物のイミダゾール環は、求電子剤や求核剤との置換反応を受けることができます。これらの反応の一般的な試薬には、ハロゲン、ハロアルカン、アシルクロリドなどがあります。
科学研究への応用
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)は、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、配位化学において、金属有機構造体(MOF)や配位ポリマーを形成する配位子として使用されます。これらの材料は、触媒、ガス貯蔵、分離プロセスに応用されています。
生物学: イミダゾール誘導体は、抗菌、抗真菌、抗癌特性など、生物活性で知られています。この化合物は、潜在的な治療用途について研究されている可能性があります。
医学: この化合物は、特に、改善された有効性と安全性プロファイルを持つ新規医薬品を設計するための足場として、医薬品開発における潜在的な用途について探求されています。
科学的研究の応用
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation processes.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
作用機序
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)の作用機序には、酵素、受容体、金属イオンなどの分子標的との相互作用が含まれます。この化合物のイミダゾール環は、金属イオンと配位して安定な錯体を形成することができ、金属酵素の活性を調節することができます。 さらに、この化合物は、水素結合、π-πスタッキング、疎水性相互作用を通じて生体高分子と相互作用し、さまざまな生化学経路に影響を与える可能性があります .
類似の化合物との比較
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)は、以下のような他のイミダゾール誘導体と比較できます。
1,2-ビス((1H-イミダゾール-1-イル)メチル)ベンゼン: この化合物は、類似の構造を持っていますが、プロパン-1,3-ジイルリンカーの代わりにベンゼン環を持っています。芳香環の存在により、化学的および生物学的特性が異なる可能性があります。
1,4-ビス((1H-イミダゾール-1-イル)メチル)ベンゼン: ベンゼン環を持つもう1つの類似の化合物ですが、イミダゾール基が1,4位に結合しています。この構造上の変化により、反応性や配位挙動が異なる可能性があります。
テトラキス((1H-イミダゾール-1-イル)メチル)メタン: この化合物は、中央のメタン炭素原子に4つのイミダゾール基が結合しています。
1,1’-(2,2-ビス((1H-イミダゾール-1-イル)メチル)プロパン-1,3-ジイル)ビス(1H-イミダゾール)の独自性は、その特定の構造にあり、これは多様な配位化学と潜在的な生物活性を実現します。
類似化合物との比較
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can be compared with other imidazole derivatives, such as:
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound has a similar structure but with a benzene ring instead of a propane-1,3-diyl linker. It may exhibit different chemical and biological properties due to the presence of the aromatic ring.
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Another similar compound with a benzene ring, but with the imidazole groups attached at the 1,4-positions. This structural variation can lead to differences in reactivity and coordination behavior.
Tetrakis((1H-imidazol-1-yl)methyl)methane: This compound has four imidazole groups attached to a central methane carbon atom.
The uniqueness of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) lies in its specific structure, which allows for versatile coordination chemistry and potential biological activities.
特性
分子式 |
C17H20N8 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
1-[3-imidazol-1-yl-2,2-bis(imidazol-1-ylmethyl)propyl]imidazole |
InChI |
InChI=1S/C17H20N8/c1-5-22(13-18-1)9-17(10-23-6-2-19-14-23,11-24-7-3-20-15-24)12-25-8-4-21-16-25/h1-8,13-16H,9-12H2 |
InChIキー |
OSWWXNWCSXPFJO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC(CN2C=CN=C2)(CN3C=CN=C3)CN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)



![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)


![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)



